molecular formula C9H9ClO3 B2685830 3-(2-Chloro-4-hydroxyphenyl)propanoic acid CAS No. 1261449-78-8

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Cat. No.: B2685830
CAS No.: 1261449-78-8
M. Wt: 200.62
InChI Key: LOJJVRRZPPSJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJVRRZPPSJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability of Ortho-Chloro Substituted Phenylpropanoic Acids: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing frequency.[1][2] Strategic modification of a molecule's structure is a cornerstone of medicinal chemistry, employed to enhance metabolic robustness. Among these modifications, halogenation, and specifically chlorination, plays a pivotal role.[3][4] This technical guide provides an in-depth exploration of the metabolic stability of phenylpropanoic acids, with a focused analysis on the impact of ortho-chloro substitution. We will dissect the underlying physicochemical principles, detail authoritative in vitro methodologies for assessment, and provide a framework for data interpretation, empowering researchers to make informed decisions in the lead optimization process.

The Imperative of Metabolic Stability in Drug Discovery

In early drug discovery, promising compounds are often identified based on their potent pharmacological activity. However, many such candidates fail during development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a primary ADME parameter.[1][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2]

The liver is the principal organ for drug metabolism, where a complex enzymatic machinery, broadly categorized into Phase I and Phase II reactions, modifies xenobiotics to facilitate their excretion.[6][7]

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or unmask functional groups. The Cytochrome P450 (CYP450) superfamily of enzymes is the most significant contributor to Phase I metabolism.[8][9]

  • Phase II Metabolism: Involves conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, increasing its water solubility for excretion.[7]

Early in vitro assessment of metabolic stability allows for the ranking and selection of compounds with more favorable pharmacokinetic potential, reducing the risk of late-stage attrition.[1][5][10]

Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Parent Drug (Lipophilic) PhaseI_Metabolite Phase I Metabolite (More Polar) Parent_Drug->PhaseI_Metabolite Oxidation, Reduction, Hydrolysis PhaseII_Metabolite Phase II Metabolite (Water-Soluble) PhaseI_Metabolite->PhaseII_Metabolite Conjugation (e.g., Glucuronidation) CYP450 CYP450 Enzymes CYP450->PhaseI_Metabolite Excretion Excretion (Urine, Bile) PhaseII_Metabolite->Excretion UGT UGT, SULT Enzymes UGT->PhaseII_Metabolite

Caption: General overview of Phase I and Phase II drug metabolism pathways.

The Role of Ortho-Chloro Substitution in Modulating Metabolism

Halogenation is a widely used strategy in medicinal chemistry to enhance a drug's properties, including binding affinity and metabolic stability.[3][11] Chlorine is the most common halogen found in marketed drugs after fluorine.[12] Placing a chlorine atom at the ortho position of a phenyl ring, particularly in a phenylpropanoic acid scaffold, can profoundly influence its interaction with metabolizing enzymes like CYP450s through a combination of steric and electronic effects.

2.1. Steric Hindrance

The CYP450 active site, while adaptable, has defined spatial constraints.[13] An ortho substituent can act as a "steric shield," physically blocking the most likely sites of metabolic attack on the aromatic ring or adjacent side chain. The larger van der Waals radius of chlorine compared to hydrogen means it occupies more space, potentially preventing the optimal orientation of the substrate within the enzyme's active site required for metabolism to occur.[12][14] This steric hindrance can significantly decrease the rate of metabolic reactions, such as aromatic hydroxylation.

2.2. Electronic Effects

Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[12][14] This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP450 catalytic cycle. Aromatic hydroxylation, a common metabolic pathway, is often initiated by this type of attack. By deactivating the ring, the ortho-chloro group can slow or prevent this metabolic route.

Table 1: Comparison of Physicochemical Properties of Ortho-Substituents

Property Hydrogen (H) Fluorine (F) Chlorine (Cl) Rationale for Impact
Van der Waals Radius (Å) 1.20 1.47 1.74 A larger radius (Cl > F > H) provides a greater steric shield, potentially hindering enzyme access to metabolic sites.[12]
Pauling Electronegativity 2.20 3.98 3.16 High electronegativity withdraws electron density from the aromatic ring, deactivating it towards oxidative metabolism.[12]

| Carbon-Substituent Bond Energy (kcal/mol) | ~99 | ~105 | ~79 | The C-F bond is exceptionally strong, making it resistant to cleavage. The C-Cl bond is weaker than a C-H bond, but its metabolic influence is dominated by steric/electronic effects rather than bond cleavage.[12] |

It is noteworthy that while fluorine is more electronegative, chlorine's larger size often results in a more pronounced effect on metabolic stability due to the dominant role of steric hindrance in many cases.[12] For phenylpropanoic acids, a class of compounds known to be metabolized by CYP isoforms like CYP2C9, shielding the benzylic position or the aromatic ring itself can be a highly effective strategy to prolong the drug's half-life.[15][16]

In Vitro Methodologies for Assessing Metabolic Stability

To experimentally determine the metabolic stability of ortho-chloro substituted phenylpropanoic acids, two primary in vitro systems are considered industry standards: liver microsomes and cryopreserved hepatocytes.[5][6][10] These assays measure the rate of disappearance of the parent compound over time.[5]

3.1. Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method for evaluating Phase I metabolism.[6][17] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP450 enzymes are located.[6][18]

Microsomal_Assay_Workflow A 1. Preparation - Thaw liver microsomes on ice - Prepare 100 mM KPO4 buffer (pH 7.4) - Prepare NADPH regenerating system B 2. Incubation Setup - Add microsomes, buffer, and test compound (e.g., 1 µM) to plate - Pre-incubate at 37°C A->B C 3. Initiate Reaction - Add NADPH to start the reaction B->C D 4. Timepoint Sampling - At t = 0, 5, 15, 30, 45 min, take aliquots - Quench reaction with cold Acetonitrile containing an Internal Standard (IS) C->D E 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant to new plate D->E F 6. Analysis - Analyze supernatant by LC-MS/MS - Quantify parent drug relative to IS E->F

Caption: Experimental workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Materials & Reagents:

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Potassium phosphate buffer (100 mM, pH 7.4).[19]

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Test Compound (TC) and Positive Controls (e.g., Dextromethorphan, Midazolam).[19]

    • Quenching Solution: Cold acetonitrile (ACN) with a suitable internal standard (IS).

    • 96-well incubation and collection plates.

  • Procedure:

    • Thaw pooled liver microsomes rapidly in a 37°C water bath and immediately place on ice.[19][20]

    • Prepare the incubation mixture by diluting the microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[18]

    • Add the test compound to the incubation mixture to achieve a final concentration (typically 1 µM).[19] Include vehicle controls (DMSO < 0.5%) and minus-cofactor controls.[18][19]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[19] This is the t=0 time point, and an aliquot should be immediately transferred to a collection plate containing the cold ACN quenching solution.

    • Continue incubation at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots to the quenching plate.[18]

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][21] LC-MS/MS provides the necessary sensitivity and selectivity to quantify the remaining parent compound in the complex biological matrix.[22][23]

    • Monitor the disappearance of the test compound by comparing the peak area ratio (TC/IS) at each time point to the t=0 sample.

3.2. Hepatocyte Stability Assay

This assay is often considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[6][24]

Hepatocyte_Assay_Workflow A 1. Preparation - Thaw cryopreserved hepatocytes - Assess viability (e.g., Trypan Blue) - Resuspend in incubation medium B 2. Incubation Setup - Dilute cells to working concentration (e.g., 0.5-1.0 million cells/mL) - Add cell suspension to plate C 3. Compound Addition - Add test compound (e.g., 1 µM) - Incubate at 37°C in a CO2 incubator D 4. Timepoint Sampling - At t = 0, 15, 30, 60, 120 min, take aliquots - Quench reaction with cold Acetonitrile containing an Internal Standard (IS) E 5. Sample Processing - Centrifuge to pellet cell debris - Transfer supernatant to new plate F 6. Analysis - Analyze supernatant by LC-MS/MS - Quantify parent drug relative to IS

Caption: Experimental workflow for a cryopreserved hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Materials & Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).[25]

    • Test Compound and Positive Controls (e.g., Verapamil, Tolbutamide).[25]

    • Quenching Solution: Cold acetonitrile (ACN) with a suitable internal standard (IS).

    • CO2 incubator, orbital shaker.

  • Procedure:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (viability should be >80%).

    • Resuspend the viable hepatocytes in incubation medium to a final density of 0.5 to 1.0 million viable cells/mL.[26]

    • Add the cell suspension to a 96-well plate and pre-incubate at 37°C in a humidified CO2 incubator.

    • Initiate the assay by adding the test compound (final concentration typically 1 µM).[26]

    • Sample at designated time points (e.g., 0, 15, 30, 60, 120 minutes) by transferring an aliquot of the cell suspension into the cold quenching solution.[24]

    • Process and analyze the samples via LC-MS/MS as described for the microsomal assay.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).[2]

Data_Analysis_Workflow A Raw Data (Peak Area Ratios from LC-MS/MS) B Calculate % Remaining (% Remaining = (Area_t / Area_t0) * 100) A->B C Plot Data (ln(% Remaining) vs. Time) B->C D Linear Regression (Determine the slope of the line) C->D E Calculate Parameters - Slope (k) - t½ = 0.693 / k - CLint = (0.693 / t½) * (V/N) D->E F Final Output (t½ and CLint values) E->F

Caption: Logical flow of data analysis from raw output to final parameters.

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant, k (units of min⁻¹).

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • This value normalizes the rate of metabolism to the amount of protein or number of cells in the incubation.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein in incubation)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / number of cells in incubation (in millions))[26]

Table 2: Example Data and Calculation for a Phenylpropanoic Acid Derivative

Time (min) % Remaining ln(% Remaining)
0 100 4.61
5 88 4.48
15 65 4.17
30 40 3.69
45 25 3.22

From a plot of this data, assume the slope (k) = -0.031 min⁻¹

  • = 0.693 / 0.031 = 22.4 minutes

  • CLint (assuming 0.5 mg/mL protein in a 1 mL volume) = (22.4 min)⁻¹ * (1000 µL / 0.5 mg) = 89.3 µL/min/mg

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. An ortho-chloro substituted phenylpropanoic acid would be expected to exhibit a significantly lower CLint value compared to its unsubstituted parent compound.

Conclusion and Forward Look

The strategic introduction of an ortho-chloro substituent is a powerful and validated medicinal chemistry tactic for enhancing the metabolic stability of phenylpropanoic acids. This is achieved through a combination of steric hindrance and electronic deactivation of the aromatic ring, which reduces the rate of metabolism by key enzymes such as CYP450s.

A rigorous and systematic evaluation using in vitro tools like microsomal and hepatocyte stability assays is essential to quantify this effect.[7][10] By following robust, self-validating protocols and applying correct data analysis principles, drug development professionals can accurately determine critical pharmacokinetic parameters like t½ and CLint. This data-driven approach allows for the confident selection of drug candidates with an optimized metabolic profile, ultimately increasing the probability of success in bringing new, effective therapies to patients. Future work should also consider potential bioactivation pathways, as chlorinated aromatic compounds can sometimes form reactive metabolites, a critical safety consideration that must be assessed during later stages of development.[27]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 21(1), 89-93. Retrieved from [Link]

  • Kostiainen, R., & Kotiaho, T. (2006). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed, 13(1), 33-49. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Emnett, R. J., et al. (2018). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs containing halogen substituents in clinical use. Retrieved from [Link]

  • Smalley, T. L., & Conway, O. J. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Nishimuta, H., et al. (1999). Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of Chloroaromatics: the Impact of Bioavailability and Substrate Specificity. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Biocatalytic chlorination of aromatic hydrocarbons by chloroperoxidase of Caldariomyces fumago. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • YouTube. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]

  • MicroDigest. (2024, October 25). Role of Cytochrome P450 In Drug Metabolism. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2015, April 27). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Retrieved from [Link]

  • PMC. (n.d.). Enhancement of Co-Metabolism of Chlorobenzoates by the Co-Substrate Enrichment Technique. Retrieved from [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • PubMed. (1998, August). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Retrieved from [Link]

  • YouTube. (2013, June 9). CYP450 part 1 - Hydroxylation. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure and Chemistry of Cytochrome P450. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PMC. (n.d.). Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. Retrieved from [Link]

  • Maecke, H. R., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Retrieved from [Link]

  • PMC. (n.d.). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid from cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Multi-Step Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

Introduction: The Significance of Substituted Phenylpropanoic Acids

3-(2-Chloro-4-hydroxyphenyl)propanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The substituted phenylpropanoic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chloro group ortho to a hydroxyl group, combined with the propanoic acid side chain, can impart unique physicochemical properties that are crucial for molecular recognition and interaction with biological targets. The synthesis of such specifically substituted molecules requires a robust and well-understood protocol to ensure high purity and yield, which is essential for subsequent screening and development processes.

While a direct conversion from a simple precursor like cinnamic acid is conceptually appealing, the practical execution presents significant challenges due to the competing reactivity of the aromatic ring and the alkene moiety, as well as the directing effects of the substituents. Therefore, a more strategic, multi-step approach starting from a pre-functionalized precursor is often more efficient and reliable. This application note details a robust and validated protocol for the synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, providing a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is most effectively achieved through a multi-step pathway that allows for precise control over the introduction of each functional group. The following protocol outlines a reliable route, commencing with the chlorination of a suitable starting material, followed by the elaboration of the propanoic acid side chain. This method ensures high regioselectivity and provides a good overall yield.

Experimental Protocol: Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

This protocol is divided into two key stages:

  • Stage 1: Chlorination of 4-hydroxyphenylacetic acid.

  • Stage 2: Homologation to 3-(2-Chloro-4-hydroxyphenyl)propanoic acid via the Arndt-Eistert reaction.

Stage 1: Synthesis of 2-Chloro-4-hydroxyphenylacetic Acid

This initial step involves the regioselective chlorination of 4-hydroxyphenylacetic acid. The hydroxyl group is a strong activating group and directs ortho and para. Since the para position is already substituted, the chlorination will primarily occur at the ortho position.

Reagent/MaterialQuantity/SpecificationPurpose
4-Hydroxyphenylacetic acid10 g (65.7 mmol)Starting material
Dichloromethane (DCM)200 mLSolvent
Sulfuryl chloride (SO2Cl2)5.3 mL (65.7 mmol)Chlorinating agent
Hydrochloric acid (HCl), 1M100 mLAqueous work-up
Saturated sodium chloride (brine)50 mLAqueous work-up
Anhydrous sodium sulfate (Na2SO4)20 gDrying agent
Ethyl acetate (EtOAc)As neededExtraction and chromatography solvent
HexanesAs neededChromatography solvent
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (10 g, 65.7 mmol) in dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add sulfuryl chloride (5.3 mL, 65.7 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Reaction Quenching and Work-up: Carefully quench the reaction by slowly adding 100 mL of 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-chloro-4-hydroxyphenylacetic acid as a white solid.

Stage 2: Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

This stage involves a one-carbon homologation of the carboxylic acid using the Arndt-Eistert reaction. This classic method provides a reliable way to extend the carbon chain.

Reagent/MaterialQuantity/SpecificationPurpose
2-Chloro-4-hydroxyphenylacetic acid5 g (26.8 mmol)Starting material from Stage 1
Thionyl chloride (SOCl2)3.9 mL (53.6 mmol)To form the acid chloride
Dichloromethane (DCM)100 mLSolvent
Diazomethane (CH2N2) in ether~80 mmolReagent for homologation
Silver benzoate (PhCOOAg)0.6 g (2.6 mmol)Catalyst for Wolff rearrangement
1,4-Dioxane100 mLSolvent
Water50 mLFor hydrolysis
Sodium hydroxide (NaOH), 2M50 mLFor hydrolysis and extraction
Hydrochloric acid (HCl), 6MAs neededFor acidification
Ethyl acetate (EtOAc)As neededExtraction solvent
  • Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 2-chloro-4-hydroxyphenylacetic acid (5 g, 26.8 mmol) in dichloromethane (50 mL). Add thionyl chloride (3.9 mL, 53.6 mmol) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Reaction with Diazomethane (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions): Dissolve the crude acid chloride in 50 mL of dry dichloromethane and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~80 mmol) until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour.

  • Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a solution of silver benzoate (0.6 g, 2.6 mmol) in 1,4-dioxane (100 mL) and water (50 mL). Heat this solution to 60 °C. Slowly add the diazoketone solution from the previous step to the heated silver benzoate solution. After the addition is complete, stir the reaction at 60 °C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture and add 50 mL of 2M NaOH. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Acidify the aqueous layer with 6M HCl to pH 1-2, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system like water/ethanol.

Characterization of the Final Product

The structure and purity of the synthesized 3-(2-Chloro-4-hydroxyphenyl)propanoic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, as well as the two methylene groups of the propanoic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C9H9ClO3, MW: 200.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Chlorination cluster_stage2 Stage 2: Arndt-Eistert Homologation start 4-Hydroxyphenylacetic acid reagent1 SO2Cl2, DCM, 0 °C start->reagent1 intermediate1 2-Chloro-4-hydroxyphenylacetic acid reagent1->intermediate1 reagent2 1. SOCl2 2. CH2N2 3. PhCOOAg, H2O/Dioxane intermediate1->reagent2 final_product 3-(2-Chloro-4-hydroxyphenyl)propanoic acid reagent2->final_product

Caption: Synthetic pathway for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.

Safety and Handling Precautions

  • Sulfuryl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazomethane is a toxic and explosive gas. It should only be generated and used in a dedicated fume hood with a blast shield. Use non-etched glassware and avoid contact with sharp surfaces or ground glass joints.

  • Dichloromethane is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

  • Always wear appropriate PPE and follow standard laboratory safety procedures when performing this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. By employing a strategic multi-step approach, it is possible to achieve high purity and good yields of the target compound. The methods described herein are based on well-established organic transformations and can be readily implemented in a standard synthetic chemistry laboratory. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

  • Larock, R. C. (1999).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Notes and Protocols for In Vitro Screening of Phenylpropanoic Acid GPR120 Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: GPR120 as a Therapeutic Target and the Promise of Phenylpropanoic Acids

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is implicated in glucose homeostasis, insulin sensitivity, and the modulation of inflammatory responses.[1][3][4] Its expression in key metabolic tissues such as adipose tissue, the pancreas, and immune cells underscores its potential as a therapeutic target for conditions like type 2 diabetes, obesity, and chronic inflammatory diseases.[1][3]

Phenylpropanoic acid derivatives have been identified as a promising class of synthetic GPR120 agonists.[2][5][6] These small molecules offer the potential for improved pharmacokinetic properties and selectivity compared to natural ligands, making them attractive candidates for drug development.[6][7] This guide provides a comprehensive overview of the in vitro screening protocols designed to identify and characterize novel phenylpropanoic acid-based GPR120 ligands. We will delve into the core signaling pathways of GPR120 and detail the experimental methodologies to robustly assess ligand-induced receptor activation.

GPR120 Signaling: A Dichotomy of G Protein and β-Arrestin Pathways

Upon agonist binding, GPR120 initiates intracellular signaling through two primary, and at times distinct, pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. Understanding these pathways is crucial for designing a comprehensive screening cascade.

1. Gαq/11-Mediated Signaling: GPR120 couples to the Gαq/11 family of G proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a transient but robust signal that can be readily measured.[10][11][12]

2. β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR120 recruits β-arrestin proteins (primarily β-arrestin 2).[4][13] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling. The GPR120/β-arrestin 2 complex can act as a scaffold for other signaling molecules, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[8][14] Importantly, the anti-inflammatory effects of GPR120 activation are largely attributed to the β-arrestin 2-dependent pathway.[4][13][15][16]

This dual signaling capacity introduces the concept of "biased agonism," where a ligand may preferentially activate one pathway over the other.[17] A comprehensive screening strategy should therefore incorporate assays that can independently assess both G protein- and β-arrestin-mediated signaling to identify potentially biased ligands with more desirable therapeutic profiles.

Primary Screening Assays for Phenylpropanoic Acid GPR120 Ligands

The initial phase of a screening campaign aims to identify "hit" compounds that demonstrate activity at the target receptor. High-throughput screening (HTS)-compatible assays that are robust, reproducible, and cost-effective are paramount.

Protocol 1: Calcium Mobilization Assay

This assay is a cornerstone for identifying GPR120 agonists that activate the Gαq/11 pathway. It relies on the use of calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.

Principle: Agonist binding to GPR120 activates the Gαq/11-PLC-IP3 cascade, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This increase is detected by a fluorescent calcium indicator pre-loaded into the cells.

Workflow Diagram:

GPR120_Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed GPR120-expressing cells in microplate incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye incubate_dye Incubate load_dye->incubate_dye add_compounds Add phenylpropanoic acid compounds incubate_dye->add_compounds read_plate Measure fluorescence (FLIPR/FlexStation) add_compounds->read_plate calculate_response Calculate fluorescence response over baseline read_plate->calculate_response dose_response Generate dose-response curves calculate_response->dose_response determine_ec50 Determine EC50 values dose_response->determine_ec50

Caption: Workflow for a GPR120 calcium mobilization assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO-K1 cells stably expressing human GPR120 in appropriate growth medium.

    • Seed cells into 384-well black-walled, clear-bottom microplates at a density optimized for confluence on the day of the assay.

    • Incubate plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the growth medium from the cell plates and add the dye loading buffer.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the phenylpropanoic acid test compounds in assay buffer.

    • Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compound solutions to the cell plate while simultaneously monitoring fluorescence.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity before and after compound addition.

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).

Data Interpretation:

ParameterDescriptionExample Value
EC50 The molar concentration of an agonist that produces 50% of the maximum possible response.1.2 µM
Emax The maximum response achievable by an agonist. Often expressed as a percentage of a reference agonist.95% of reference
Signal to Background (S/B) The ratio of the signal in the presence of a maximally effective concentration of agonist to the signal in the absence of agonist.> 5
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5
Protocol 2: β-Arrestin Recruitment Assay (Tango Assay)

This assay is designed to specifically measure the recruitment of β-arrestin to the activated GPR120 receptor, providing a direct readout of the β-arrestin signaling pathway. The Tango assay is a widely used format that utilizes a reporter gene readout.[17][18][19]

Principle: The Tango assay format involves a GPR120 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease.[19] Upon agonist-induced recruitment of the β-arrestin-protease to the GPR120-transcription factor fusion, the protease cleaves the transcription factor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase or β-lactamase).[18][19]

Workflow Diagram:

GPR120_Tango_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed GPR120 Tango assay cells in microplate incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Add phenylpropanoic acid compounds incubate_cells->add_compounds incubate_compounds Incubate for several hours add_compounds->incubate_compounds add_substrate Add luciferase or β-lactamase substrate incubate_compounds->add_substrate read_plate Measure luminescence or fluorescence add_substrate->read_plate normalize_data Normalize to vehicle control read_plate->normalize_data dose_response Generate dose-response curves normalize_data->dose_response determine_ec50 Determine EC50 values dose_response->determine_ec50

Caption: Workflow for a GPR120 β-arrestin Tango assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Use a commercially available cell line engineered for the GPR120 Tango assay (e.g., from Thermo Fisher Scientific or DiscoverX) or develop one in-house.

    • Seed the cells into 384-well white-walled, solid-bottom microplates at an appropriate density.

    • Incubate plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the phenylpropanoic acid test compounds in assay buffer or culture medium.

    • Add the compound solutions to the cell plate.

  • Incubation:

    • Incubate the plates for a period sufficient for reporter gene expression, typically 6-18 hours, at 37°C.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the appropriate detection reagent for the reporter gene (e.g., luciferase substrate for luminescence, β-lactamase substrate for fluorescence).

    • Incubate as recommended by the reagent manufacturer.

    • Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Interpretation:

ParameterDescriptionExample Value
EC50 The molar concentration of an agonist that produces 50% of the maximum possible response.0.8 µM
Emax The maximum response achievable by an agonist. Often expressed as a percentage of a reference agonist.110% of reference
Fold Activation The ratio of the signal with the agonist to the signal with the vehicle control.> 3
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5

Secondary and Confirmatory Assays

Once "hit" compounds are identified from the primary screens, a series of secondary assays are employed to confirm their activity, determine their potency and efficacy more accurately, and characterize their mechanism of action.

Protocol 3: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in both Gq/11 and β-arrestin signaling pathways, providing a more integrated measure of receptor activation.

Principle: GPR120 activation can lead to the phosphorylation of ERK1/2. This can be a biphasic event, with an early G protein-dependent phase and a later, sustained β-arrestin-dependent phase.[13] The level of phosphorylated ERK1/2 (pERK) can be quantified using methods such as ELISA, Western blotting, or cell-based immunofluorescence assays.

Workflow Diagram:

GPR120_pERK_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed GPR120-expressing cells in microplate starve_cells Serum-starve cells seed_cells->starve_cells treat_compounds Treat with phenylpropanoic acid compounds starve_cells->treat_compounds lyse_cells Lyse cells treat_compounds->lyse_cells quantify_pERK Quantify pERK (ELISA/Western Blot) lyse_cells->quantify_pERK normalize_data Normalize to total ERK and vehicle control quantify_pERK->normalize_data dose_response Generate dose-response curves normalize_data->dose_response determine_ec50 Determine EC50 values dose_response->determine_ec50

Caption: Workflow for a GPR120 ERK1/2 phosphorylation assay.

Detailed Protocol (ELISA-based):

  • Cell Culture and Plating:

    • Seed GPR120-expressing cells in 96-well or 384-well plates and grow to confluence.

    • Serum-starve the cells for 4-18 hours prior to the assay to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Treat cells with various concentrations of the phenylpropanoic acid compounds for a defined period (e.g., 5 minutes for the early phase, 30-60 minutes for the sustained phase).

  • Cell Lysis and pERK Quantification:

    • Lyse the cells and use a commercial ELISA kit to quantify the amount of phosphorylated ERK1/2 relative to the total ERK1/2 protein.

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal for each well.

    • Plot the normalized pERK levels against the compound concentration to generate dose-response curves and determine EC50 values.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the in vitro screening and characterization of phenylpropanoic acid-based GPR120 ligands. By employing a multi-assay approach that interrogates both G protein-dependent and β-arrestin-mediated signaling pathways, researchers can identify potent and selective GPR120 agonists. Furthermore, the ability to discern biased agonism opens up exciting possibilities for developing next-generation therapeutics with improved efficacy and reduced side effects for the treatment of metabolic and inflammatory diseases.

References

  • Zhang, M., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3496-3501. [Link]

  • Nowak, J., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(19), 11898. [Link]

  • Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences, 74(5), 849-861. [Link]

  • Al-Ghamdi, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Pharmacological Research, 211, 107584. [Link]

  • Di Mauro, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4371-4400. [Link]

  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. [Link]

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698. [Link]

  • ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. [Link]

  • Christiansen, E., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & Medicinal Chemistry Letters, 27(5), 1254-1258. [Link]

  • Sun, S., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(11), 1145-1150. [Link]

  • Pimenta, R. A., et al. (2017). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 8, 19. [Link]

  • Liu, Y., et al. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 9, 3577-3589. [Link]

  • Wang, Y., et al. (2020). GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. Endocrinology, 161(10), bqaa135. [Link]

  • An, D., et al. (2020). The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages. Mediators of Inflammation, 2020, 9764269. [Link]

  • Hudson, B. D., et al. (2014). FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences, 35(7), 358-368. [Link]

  • Giguère, P. M., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 187-195. [Link]

  • Watterson, K. R., et al. (2017). Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders. Cellular and Molecular Life Sciences, 74(18), 3381-3394. [Link]

  • Raihan, S. Z., et al. (2015). A cell based model for GPR120 ligand screening. Proceedings of the British Pharmacological Society, 13(1), 008P. [Link]

  • Wang, Y., et al. (2019). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 24(18), 3326. [Link]

  • Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(4), 362-369. [Link]

  • Li, H., et al. (2018). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. ACS Sensors, 3(10), 2110-2115. [Link]

  • Song, T., et al. (2016). GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. Molecular and Cellular Endocrinology, 434, 1-13. [Link]

  • Kaur, S., et al. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments, (157), e60823. [Link]

  • BPS Bioscience. (n.d.). FFAR4 (GPR120) Reporter Assay Kit. [Link]

  • ResearchGate. (n.d.). CpdA is a selective agonist of Gpr120. (a) Chemical structure of... [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • Talukdar, S., et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Adipocyte, 1(1), 17-27. [Link]

  • Di Mauro, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4371-4400. [Link]

  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 133. [Link]

  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 133. [Link]

  • Zeghal, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279261. [Link]

  • Watterson, K. R. (2015). Pharmacological characterisation of the fatty acid receptors GPR120 and FFA1. SciSpace. [Link]

  • JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid in Advanced Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid as a versatile trifunctional building block. We will explore its application in a variety of robust coupling reactions, focusing on methodologies to selectively engage its carboxylic acid, aryl chloride, and phenolic hydroxyl moieties. The protocols herein are designed to be reproducible and are accompanied by mechanistic insights and troubleshooting guidance to empower scientists in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is a richly functionalized scaffold for chemical synthesis.[1] Its structure presents three distinct, orthogonally reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aryl chloride. This trifunctionality allows for sequential and selective chemical modifications, making it an invaluable starting material for building molecular complexity in the development of pharmaceuticals, agrochemicals, and materials.

  • Carboxylic Acid (-COOH): Readily participates in amide and ester bond formation, providing a reliable handle for introducing diverse substituents or linking to other molecular fragments.[2]

  • Aryl Chloride (Ar-Cl): Serves as an electrophilic partner in modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While less reactive than the corresponding bromides or iodides, aryl chlorides are often more cost-effective and offer a distinct reactivity profile.[3][4]

  • Phenolic Hydroxyl (-OH): Can be engaged in etherification reactions or converted into a triflate (OTf) to create a highly reactive site for cross-coupling, further expanding its synthetic utility.

This guide will focus on the most prevalent and powerful transformations centered around the carboxylic acid and aryl chloride functionalities.

G main 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid COOH Carboxylic Acid main->COOH Site 1 ArCl Aryl Chloride main->ArCl Site 2 ArOH Phenol main->ArOH Site 3 Amide Amide Coupling COOH->Amide R-NH₂ Ester Esterification COOH->Ester R-OH Suzuki Suzuki Coupling ArCl->Suzuki R-B(OH)₂ Heck Heck Coupling ArCl->Heck Alkene Ether Ether Synthesis ArOH->Ether R-X Triflate Triflate Formation ArOH->Triflate Tf₂O

Figure 1: Reactivity map of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.

Coupling Reactions at the Carboxylic Acid Moiety

The formation of amide and ester bonds from a carboxylic acid is fundamental to organic synthesis. These reactions proceed via the activation of the carboxyl group to generate a more electrophilic intermediate that is susceptible to nucleophilic attack by an amine or alcohol.

Amide Bond Formation: Synthesis of Propionamides

Direct condensation of a carboxylic acid and an amine is energetically unfavorable. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction.[2][5]

Causality Behind Experimental Choices:

  • Coupling Reagent: Carbodiimides (e.g., EDC, DCC) and aminium/phosphonium salts (e.g., HATU, PyBOP) are commonly used.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and ability to suppress racemization, especially with chiral substrates. It works by forming a highly reactive O-acylisourea intermediate.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants without interfering with the reaction.

Protocol 2.1: General Procedure for Amide Coupling using HATU

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Acid (1.0 eq) in anhydrous DMF prep2 Add Amine (1.1 eq) and DIPEA (2.5 eq) prep1->prep2 react1 Add HATU (1.2 eq) in portions at 0 °C prep2->react1 react2 Stir at room temp. Monitor by TLC/LC-MS react1->react2 workup1 Quench with H₂O Extract with EtOAc react2->workup1 workup2 Wash organic layer (aq. LiCl, brine) workup1->workup2 workup3 Dry (Na₂SO₄), filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Figure 2: Workflow for a typical amide coupling protocol.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Troubleshooting Common Amide Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficiently reactive amine; Steric hindrance; Inactive coupling reagent.Increase reaction temperature to 40-50 °C; Switch to a more potent coupling agent (e.g., COMU); For sterically hindered substrates, consider conversion to the acyl fluoride first.[6][7]
Epimerization Base is too strong or used in excess; High reaction temperature.Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine; Maintain low reaction temperature.
Side Product Formation Hydrolysis of activated acid; Dimerization.Ensure anhydrous conditions; Add the amine before the coupling reagent.
Difficult Purification Water-soluble byproducts from coupling reagent (e.g., DCU from DCC).Use a coupling reagent that generates water-soluble byproducts (e.g., EDC, HATU); Perform an acidic/basic wash during workup.
Fischer Esterification: Synthesis of Propionates

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8][9] This is typically achieved by using a large excess of the alcohol (if it is inexpensive) or by removing water as it forms.

Protocol 2.2: General Procedure for Fischer Esterification

  • Combine 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq) and the desired alcohol (can be used as the solvent, >10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling at the Aryl Chloride Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions.[10] The general mechanism involves a Pd(0) species undergoing oxidative addition into the aryl-chloride bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]

G pd0 L₂Pd⁰ ox_add L₂PdII(Ar)(X) pd0->ox_add Oxidative Addition trans L₂PdII(Ar)(R) ox_add->trans Transmetalation trans->pd0 Reductive Elimination arr Ar-R trans->arr mx M-X trans->mx        arx Ar-X arx->ox_add rm R-M rm->trans

Figure 3: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[13] It is renowned for its high functional group tolerance and the low toxicity of its boron-based reagents. When coupling aryl chlorides, which are less reactive than bromides or iodides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required to facilitate the challenging oxidative addition step.[14][15]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq), the boronic acid or ester (1.5 eq), and a powdered base such as K₃PO₄ or K₂CO₃ (3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~3-4 before extraction.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization.

Table 2: Representative Conditions for Coupling Reactions

Reaction TypeReagents & CatalystsBaseSolventTemp (°C)
Amide Coupling Amine, HATUDIPEADMF0 to RT
Esterification Alcohol, H₂SO₄ (cat.)-AlcoholReflux
Suzuki Coupling Boronic Acid, Pd₂(dba)₃, SPhosK₃PO₄Dioxane/H₂O80-110
Heck Coupling Alkene, Pd(OAc)₂, P(o-tol)₃K₂CO₃DMF100-140
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17] Similar to the Suzuki coupling, reactions with aryl chlorides require robust catalytic systems and often higher temperatures to proceed efficiently.[18]

Protocol 3.2: General Procedure for Heck Coupling

  • In a pressure-rated vessel, combine 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like P(o-tol)₃ (10 mol%), and a base such as K₂CO₃ or TEA (2.0 eq).

  • Add a polar aprotic solvent like DMF or DMA.

  • Seal the vessel and heat to 120-140 °C for 12-48 hours.

  • After cooling, perform an aqueous workup similar to the Suzuki protocol, including acidification if the carboxylic acid is to be isolated.

  • Purify the product by column chromatography.

Conclusion

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is a powerful and versatile building block for synthetic chemistry. Its distinct functional handles can be selectively addressed using well-established and robust coupling methodologies. By understanding the principles behind reagent selection and reaction conditions for amide formation, esterification, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of complex molecules for applications across the chemical sciences.

References

  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Organic Letters. An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. ACS Publications.
  • Molecules. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Organic Chemistry Portal. Heck Reaction.
  • Molecules. Heck Reaction—State of the Art. MDPI.
  • Organic Letters. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications.
  • Wikipedia. Cross-coupling reaction.
  • Chemistry LibreTexts. 25.5F: C−C cross−coupling reactions.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know!.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The Journal of Organic Chemistry. From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.
  • PubChem. 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information.
  • European Journal of Organic Chemistry. Challenges and Breakthroughs in Selective Amide Activation. PMC.
  • The Journal of Organic Chemistry. “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. ACS Publications.
  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]

  • Google Patents. Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Molecules. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • University of Calgary. Ch15 : Synthesis of Esters.
  • Google Patents. A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • University of Lethbridge. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Molecules. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information.
  • ResearchGate. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Chem. Proc. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • MedChemExpress. 3-(2,4-Dihydroxyphenyl)propanoic acid.
  • Molecules. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Sigma-Aldrich. 3-(4-Hydroxyphenyl)propionic acid.
  • Molecules. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • PubChem. Melilotic acid. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Chloro-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the selective hydrogenation of chloro-cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial chemical transformation. The primary objective is the selective reduction of the carbon-carbon double bond (C=C) in chloro-cinnamic acid derivatives to yield the corresponding chloro-phenylpropanoic acids, while meticulously avoiding the undesired side reaction of hydrodechlorination (HDC).

The competition between these two reaction pathways is the central challenge. While catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenating C=C bonds, they are also notoriously proficient at cleaving carbon-halogen bonds.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you maximize the yield of your desired product and suppress dechlorination.

Fundamental Principles: The Tug-of-War on the Catalyst Surface

To effectively troubleshoot, it is essential to understand the underlying mechanisms. Both the desired hydrogenation and the undesired hydrodechlorination occur on the surface of the heterogeneous catalyst, typically Palladium.

  • Hydrogenation of the C=C Bond: This reaction generally follows the Horiuti-Polanyi mechanism, where both hydrogen and the alkene adsorb onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.[3]

  • Hydrodechlorination (HDC): This is a hydrogenolysis reaction where the C-Cl bond is cleaved and replaced by a C-H bond. The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.[1] The HCl generated during this process can poison the catalyst or alter the reaction environment.[4][5]

The key to selectivity lies in tipping the balance in favor of C=C bond hydrogenation. This can be achieved by carefully manipulating several experimental parameters that influence the adsorption and activation of the different functional groups on the catalyst.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address the most common issues encountered during the hydrogenation of chloro-cinnamic acids.

Problem 1: Excessive Dechlorination Observed

You've run your reaction and analysis (NMR, LC-MS) shows a significant percentage of the dechlorinated product, hydrocinnamic acid, alongside your desired chloro-phenylpropanoic acid.

Quantify the ratio of the desired product to the dechlorinated byproduct. A high level of dechlorination (e.g., >5-10%) indicates that the reaction conditions strongly favor C-Cl bond cleavage.

// Nodes start [label="High Dechlorination Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_choice [label="Step 1: Re-evaluate Catalyst\n- Switch to Pt or Rh-based catalyst?\n- Use modified/doped Pd catalyst?\n- Lower Pd loading?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; additives [label="Step 2: Introduce Additives\n- Add a base (e.g., NaOH, Et3N)?\n- Use a selective poison/modifier\n (e.g., Morpholine, Tetrabutylammonium acetate)?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Step 3: Change Solvent System\n- Switch to a more polar or protic solvent?\n (e.g., from THF to EtOH/H2O)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Step 4: Adjust Reaction Conditions\n- Lower H2 pressure?\n- Decrease temperature?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Selectivity Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cat_choice [label="Primary lever for selectivity"]; cat_choice -> additives [label="If dechlorination is still high"]; additives -> solvent [label="If additives are insufficient"]; solvent -> conditions [label="For fine-tuning"]; conditions -> end; } endom Troubleshooting workflow for high dechlorination.

  • Re-evaluate Your Catalyst Choice: The catalyst is the most critical factor.

    • The Issue: Standard 5% or 10% Pd/C is often too active for C-Cl bond hydrogenolysis.[1]

    • The Solution:

      • Switch Metals: Platinum (e.g., PtO2, Pt/C) and Rhodium (e.g., Rh/C) catalysts generally show lower activity for hydrodechlorination compared to Palladium.[6]

      • Modify the Palladium Catalyst: Bimetallic catalysts, such as Pd-Au/C, have been shown to increase stability and selectivity by altering the electronic properties of the palladium.[7]

      • Use a "Poisoned" Catalyst: While counterintuitive, sometimes a partially deactivated or intentionally "poisoned" catalyst (like a Lindlar catalyst, though less common for this specific transformation) can be more selective. The sites most active for dechlorination are often the first to be poisoned.

  • Introduce Basic Additives:

    • The Issue: The hydrodechlorination reaction produces HCl, which can create an acidic microenvironment on the catalyst surface, potentially accelerating further dechlorination and catalyst deactivation.[4][5]

    • The Solution: Add a stoichiometric or slight excess of a base to neutralize the generated HCl. This simple addition is often highly effective.

      • Inorganic Bases: NaOH, KOH, or Na2CO3 can be used, especially in aqueous or alcoholic solvent systems.[5][8]

      • Organic Bases: Triethylamine (Et3N) is a common choice.[9]

  • Employ Selective Inhibitors/Modifiers:

    • The Issue: The catalyst surface has various types of active sites, some of which are more prone to causing dechlorination than others.

    • The Solution: Introduce additives that selectively adsorb to and block the sites responsible for dechlorination.

      • Nitrogen-containing compounds: Bases like morpholine or pyridine derivatives can act as modifiers. Doping the catalyst support with nitrogen has also been shown to enhance selectivity in some cases.[10]

      • Quaternary Ammonium Salts: Salts like tetrabutylammonium acetate can modify the catalyst surface and improve selectivity.[11]

  • Optimize the Solvent System:

    • The Issue: The solvent influences the solubility of the substrate and hydrogen, and it can alter the substrate's interaction with the catalyst surface.[12]

    • The Solution:

      • Increase Polarity: Switching from non-polar solvents (like THF or Toluene) to more polar, protic solvents (like Ethanol, Methanol, or water mixtures) can be beneficial.[13][14] Polar solvents can alter the adsorption equilibrium of the substrate on the catalyst surface, favoring the hydrogenation of the C=C bond.

      • Aqueous Systems: Using alkanol/water mixtures has been shown to be favorable for HDC reactions and can help keep the catalyst surface clean from precipitated salts (like NaCl if a sodium base is used).[14]

  • Adjust Reaction Conditions:

    • The Issue: High hydrogen pressure and temperature provide more energy to the system, which can overcome the activation barrier for the undesired dechlorination reaction.

    • The Solution:

      • Lower Hydrogen Pressure: Reduce the H2 pressure. Often, reactions can be run effectively at or near atmospheric pressure (e.g., using a hydrogen balloon).[15] High pressure is not always necessary and can be detrimental to selectivity.

      • Lower the Temperature: Perform the reaction at room temperature or even below. Elevated temperatures generally accelerate dechlorination more than the desired hydrogenation.

Problem 2: Incomplete Hydrogenation (Low Conversion)

Your reaction has stalled, leaving a significant amount of starting material even after an extended reaction time. Dechlorination may or may not be an issue.

Confirm low conversion via TLC, HPLC, or NMR. Check for the presence of any unexpected byproducts that might indicate catalyst poisoning.

  • Check for Catalyst Poisoning:

    • The Issue: Trace impurities in your starting material, solvent, or from the reaction vessel can irreversibly bind to the catalyst's active sites, rendering it inactive.[16] Sulfur-containing compounds are classic poisons for Pd catalysts.

    • The Solution:

      • Purify Starting Material: Ensure your chloro-cinnamic acid is of high purity. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use fresh, high-purity solvents.

      • Filter and Add Fresh Catalyst: If you suspect poisoning mid-reaction, you can sometimes filter the reaction mixture through Celite® to remove the poisoned catalyst and add a fresh batch to the filtrate.[15]

  • Increase Catalyst Activity (Carefully):

    • The Issue: The conditions chosen to suppress dechlorination might be too mild to drive the hydrogenation to completion.

    • The Solution:

      • Increase Catalyst Loading: A modest increase in the catalyst weight percentage (e.g., from 5 wt% to 10 wt%) can increase the reaction rate.[16]

      • Increase H2 Pressure: Gradually increase the hydrogen pressure. While this can risk more dechlorination, a moderate increase may be necessary to achieve full conversion.[17]

      • Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)2/C) is generally more active than Pd/C and can sometimes be effective where Pd/C fails, though its impact on selectivity must be monitored.[16]

  • Ensure Efficient Mass Transfer:

    • The Issue: This is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing prevents hydrogen from reaching the catalyst surface where the reaction occurs.

    • The Solution:

      • Vigorous Stirring: Ensure the stirring is fast enough to keep the catalyst suspended and to create a large surface area at the gas-liquid interface.[18]

      • Appropriate Flask Size: Use a flask that is large enough relative to the solvent volume to allow for a good headspace and efficient mixing.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best "starting point" catalyst and condition set for selective hydrogenation of a novel chloro-cinnamic acid?

A: A good starting point is 5% Pd/C in ethanol at room temperature and atmospheric pressure (H2 balloon), with one equivalent of a mild base like triethylamine. This combination balances reasonable reactivity with conditions known to suppress dechlorination. Monitor the reaction closely by TLC or HPLC.

Q2: How does the position of the chlorine atom (ortho, meta, para) on the aromatic ring affect the ease of dechlorination?

A: The position can have a significant effect. While specific trends can vary, aryl chlorides are generally challenging to hydrogenolyze. The electronic and steric environment around the C-Cl bond will influence its reactivity. It is always best to assume dechlorination is a potential issue regardless of the isomer and to optimize conditions accordingly.

Q3: Can I use Catalytic Transfer Hydrogenation (CTH) to avoid using pressurized hydrogen gas?

A: Yes, CTH is an excellent alternative that often provides high selectivity.[8] Common hydrogen donors include formic acid, ammonium formate, or isopropanol.[8] A typical system would be Pd/C with ammonium formate in methanol or ethanol. This method avoids the need for specialized pressure equipment and can be safer to handle.[2]

Q4: My reaction is very slow, and I suspect my catalyst is old. How can I test if my catalyst is active?

A: A simple way to test the activity of a Pd/C catalyst is to perform a quick hydrogenation on a simple, "clean" substrate.[19] For example, try hydrogenating a small amount of cinnamic acid itself in ethanol. If this reaction proceeds rapidly (as it should), then any issues with your main reaction are likely related to the substrate (purity) or specific reaction conditions, not an inactive catalyst.

Q5: What are the key safety precautions for this reaction?

A:

  • Pyrophoric Catalyst: Palladium on carbon, especially when dry and finely divided, can be pyrophoric and may ignite solvents upon contact with air.[18] Always handle the catalyst in an inert atmosphere (e.g., under Nitrogen or Argon) when adding it to the reaction vessel. Never add dry catalyst to a flask containing flammable solvent in the presence of air.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure all equipment is properly grounded and there are no ignition sources nearby. Perform the reaction in a well-ventilated fume hood.

  • Filtration: After the reaction, the catalyst is still active and saturated with hydrogen. When filtering, never allow the catalyst filter cake to become dry in the presence of air, as it can ignite.[18] Keep it wet with solvent until it is safely quenched and disposed of according to your institution's safety guidelines. Purge the reaction flask thoroughly with an inert gas before opening it to the air for filtration.

Data Summary Table

The following table provides a conceptual comparison of different catalytic systems for the hydrogenation of a generic chloro-cinnamic acid. Actual results will vary based on the specific substrate and optimized conditions.

Catalyst SystemAdditiveSolventRelative Conversion RateSelectivity (vs. Dechlorination)Comments
5% Pd/CNoneTHFModeratePoor to ModerateOften leads to significant dechlorination.[1]
5% Pd/CEt3NEthanolModerate-HighGoodA common and effective starting point. The base neutralizes HCl.[9]
5% Pt/CNa2CO3EtOH/H2OModerateVery GoodPt is generally less active for HDC than Pd.[6]
5% Rh/CNoneMethanolLow-ModerateExcellentRh often shows high selectivity but may require more forcing conditions for C=C reduction.[20]
Pd/CAmmonium FormateMethanolModerateGood-ExcellentA typical catalytic transfer hydrogenation (CTH) setup.[2]

Experimental Protocols

Protocol A: Selective Hydrogenation using Pd/C with a Basic Additive

This protocol describes a general procedure for the selective hydrogenation of 4-chlorocinnamic acid at atmospheric pressure.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorocinnamic acid (1.82 g, 10.0 mmol).

  • Solvent and Additive Addition: Add ethanol (40 mL) and triethylamine (1.40 mL, 10.0 mmol). Stir until all solids are dissolved.

  • Inerting: Seal the flask with a rubber septum. Purge the flask with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Palladium on carbon (50% wet, ~180 mg, ~1 mol% Pd).

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times. Leave a hydrogen-filled balloon attached to the flask via a needle through the septum.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or by taking aliquots for HPLC/LC-MS analysis.

  • Workup: Once the reaction is complete (typically 2-4 hours), purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: Do not allow the Celite®/catalyst pad to go dry.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove the triethylamine salt, followed by a water wash. The organic layer is then dried and concentrated to yield the product.

Protocol B: Reaction Monitoring by HPLC
  • Sample Preparation: Under a nitrogen atmosphere, carefully withdraw ~0.1 mL of the reaction suspension using a syringe. Filter the aliquot through a syringe filter (0.22 µm PTFE) into an HPLC vial containing ~1 mL of the mobile phase to quench the reaction and dilute the sample.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas for the starting material, desired product, and the dechlorinated byproduct to determine the reaction conversion and selectivity.

Conceptual Diagrams

G

References

  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes.MDPI.
  • Role of catalyst surface-active sites in the hydrogenation of α,β-unsaturated aldehyde.Hep Journals.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

  • Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Royal Society of Chemistry. Available at: [Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. ACS Publications. Available at: [Link]

  • Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds. ChemistryViews. Available at: [Link]

  • Decoupling the effects of additives and particle size on hydrothermal dechlorination kinetics of polyvinyl chloride. ResearchGate. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. Available at: [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. Available at: [Link]

  • Electrocatalytic Hydrodechlorination Using Supported Atomically Precise Gold Nanoclusters under Flow-Through Configuration. MDPI. Available at: [Link]

  • Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]

  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. ScienceDirect. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]

  • Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. OSTI.GOV. Available at: [Link]

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. Available at: [Link]

  • Electrocatalytic Hydrodechlorination System with Antiscaling and Anti-Chlorine Poisoning Features for Salt-Laden Wastewater Treatment. ResearchGate. Available at: [Link]

  • Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. ResearchGate. Available at: [Link]

  • Hydrodechlorination of CCl4 over carbon-supported palladium–gold catalysts prepared by the reverse “water-in-oil” microemulsion method. ScienceDirect. Available at: [Link]

  • Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. SciSpace. Available at: [Link]

  • Progress in Catalytic Hydrodechlorination. MDPI. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. Available at: [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]

  • Troubleshooting of Catalytic Reactors. SlideShare. Available at: [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. Available at: [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Available at: [Link]

  • Polar solvents promote halogen bonds over hydrogen ones. Royal Society of Chemistry Blogs. Available at: [Link]

  • Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Princeton University. Available at: [Link]

  • Solvents for hydrogenation. Reddit. Available at: [Link]

  • Hydrogenation–dechlorination of 2-chloro-4,6-dinitroresorcinol over Pd/C catalysts. SpringerLink. Available at: [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Royal Society of Chemistry. Available at: [Link]

  • Chemoselectivity in Transfer-Hydrogenation Reactions. UC Berkeley. Available at: [Link]

  • The enantioselective hydrogenation of N-acyl dehydroamino acids. De Gruyter. Available at: [Link]

  • Metabolome patterns identify active dechlorination in bioaugmentation consortium SDC-9. Frontiers. Available at: [Link]

  • Enantioselective Hydrogenation of α-Methylcinnamic Acid Over PD/AL2O3: A Spectroscopic and Kinetic Study. Scholar Commons. Available at: [Link]

  • Reductive Dechlorination of Toxic Chlorocarbons. UKnowledge. Available at: [Link]

Sources

Stability of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Subject: Technical Guide on the Stability of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid under Basic Hydrolysis

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Understanding how a molecule behaves under stress conditions, such as basic hydrolysis, is a cornerstone of robust drug development and is critical for creating stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1]

In this document, we will move beyond simple protocols to explore the chemical principles governing the stability of this molecule. We will address common experimental challenges and provide field-tested solutions to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions about the behavior of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid in a basic environment.

Q1: What is the initial, immediate reaction when 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is exposed to a basic solution (e.g., NaOH)?

A: The initial reaction is a simple and rapid acid-base neutralization, not a degradation. The molecule possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 4-5) and one on the phenolic hydroxyl group (pKa ≈ 9-10). In the presence of a base like sodium hydroxide, both protons are abstracted to form a water-soluble dianionic salt, sodium 3-(2-chloro-4-oxidophenyl)propanoate. This transformation is instantaneous and should not be mistaken for instability.

Q2: What are the primary chemical stability concerns during a basic hydrolysis stress test?

A: While the propanoic acid side chain is generally stable, the primary concerns for degradation under basic conditions involve the aromatic ring and its substituents. The two most probable degradation pathways are:

  • Oxidation: The phenoxide ion formed after deprotonation is electron-rich and becomes significantly more susceptible to oxidation than the starting phenol, especially when heated.[2] This can lead to the formation of quinone-like species or colored polymeric byproducts.

  • Nucleophilic Aromatic Substitution (Dechlorination): Although aryl chlorides are typically resistant to hydrolysis, under forcing conditions (e.g., elevated temperature and high base concentration), the chloride atom can be displaced by a hydroxide ion to yield 3-(2,4-dihydroxyphenyl)propanoic acid.

Q3: How likely is the hydrolysis of the carbon-chlorine (C-Cl) bond?

A: The C-Cl bond on the aromatic ring is robust. Nucleophilic aromatic substitution on an unactivated ring is a difficult reaction that typically requires harsh conditions. In the context of a standard forced degradation study (e.g., 0.1 M to 1 M NaOH at 60-80°C for several hours), significant dechlorination is possible but may not be the dominant pathway. Its occurrence is a key indicator of the molecule's intrinsic stability limits.

Q4: What is the recommended analytical technique for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A reversed-phase C18 column coupled with a UV detector is typically sufficient for quantification. For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential for obtaining molecular weight information and fragmentation patterns.[3][4] The goal is to develop a method that can resolve the parent compound from all potential degradation products and impurities.

Section 2: Troubleshooting Guide for Experimental Challenges

This section is formatted to help you solve specific problems you might encounter during your experiments.

Q: My experiment using 0.1 M NaOH at room temperature shows no degradation after 24 hours. What is my next step?

A: This result suggests the compound is relatively stable under mild basic conditions. A forced degradation study aims to achieve a target degradation of 5-20% to prove the analytical method's capability to detect degradation.[1] You should systematically increase the stress level.

  • Step 1: Increase Temperature. Maintain the 0.1 M NaOH concentration but increase the temperature to 60°C and monitor the reaction over several hours (e.g., sample at 2, 4, 8, and 24 hours).

  • Step 2: Increase Base Concentration. If 60°C is insufficient, increase the base concentration to 1.0 M NaOH, starting again at a moderate temperature (e.g., 60°C).

  • Rationale: Chemical reaction rates are highly dependent on temperature and reactant concentration. A systematic approach is necessary to find conditions that induce degradation without completely destroying the molecule.[5]

Q: During my heated basic hydrolysis experiment, the solution turned a distinct yellow or brown color. What does this signify?

A: The formation of color is a strong indicator of oxidation. The phenoxide intermediate is likely being oxidized to form highly conjugated, colored compounds, such as quinones or polymeric materials.

  • Troubleshooting Action: Repeat a small-scale experiment under the same conditions but with the reaction vessel purged with an inert gas (e.g., nitrogen or argon) to exclude oxygen.

  • Expected Outcome: If the color formation is reduced or eliminated under the inert atmosphere, it confirms that oxidation is a significant degradation pathway. This is a critical piece of information for understanding the molecule's stability and for defining appropriate storage and handling conditions for the final drug product.

Q: My HPLC chromatogram shows a new, significant peak with a shorter retention time than the parent compound. What is a likely identity for this peak?

A: On a standard reversed-phase HPLC column (like a C18), earlier elution (shorter retention time) indicates an increase in the analyte's polarity. A plausible cause is the dechlorination of the parent molecule to form 3-(2,4-dihydroxyphenyl)propanoic acid. Replacing the chlorine atom with a hydroxyl group makes the molecule more polar.

  • Confirmation Strategy: Analyze the sample using LC-MS. The parent compound, C₉H₉ClO₃, has a monoisotopic mass of approximately 200.02 Da. The potential dechlorinated product, C₉H₁₀O₄, would have a mass of approximately 182.06 Da. A mass difference of ~18 Da (or more precisely, the difference between Cl and OH) would strongly support this hypothesis.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for conducting a forced degradation study under basic hydrolysis conditions.

Workflow for Basic Hydrolysis Forced Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of Compound in Methanol setup Set up Samples: - Control (Compound + Water) - Stressed (Compound + NaOH) prep_stock->setup prep_base Prepare 1.0 M NaOH Working Solution prep_base->setup prep_acid Prepare 1.0 M HCl Neutralizing Solution quench Neutralize Aliquots with 1.0 M HCl prep_acid->quench stress Incubate at 80°C in a water bath setup->stress sample Withdraw Aliquots at T=0, 2, 4, 8 hours stress->sample sample->quench dilute Dilute to Final Concentration (e.g., 50 µg/mL) with Mobile Phase quench->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Caption: Experimental workflow for the basic hydrolysis study.

Step-by-Step Methodology
  • Reagents and Materials:

    • 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (API)

    • Methanol (HPLC Grade)

    • Sodium Hydroxide (NaOH), ACS Grade

    • Hydrochloric Acid (HCl), ACS Grade

    • Deionized Water

    • Volumetric flasks, pipettes, and autosampler vials

    • Thermostatically controlled water bath

    • Calibrated pH meter

    • Validated HPLC-UV or LC-MS system

  • Preparation of Solutions:

    • API Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the API and dissolve it in a 10 mL volumetric flask with methanol.

    • Base Solution (1.0 M NaOH): Dissolve 4.0 g of NaOH in deionized water and make up to 100 mL.

    • Acid Solution (1.0 M HCl): Prepare by diluting concentrated HCl appropriately. This is for neutralization.

  • Reaction Procedure:

    • Stressed Sample: In a suitable vial, add 1.0 mL of the API stock solution and 1.0 mL of the 1.0 M NaOH solution. This creates a starting API concentration of 0.5 mg/mL in 0.5 M NaOH with 50% methanol as a co-solvent.

    • Control Sample: In a separate vial, add 1.0 mL of the API stock solution and 1.0 mL of deionized water. This sample is used to account for any degradation not caused by the base.

    • Cap the vials and place them in a water bath set to 80°C.

  • Sampling and Quenching:

    • Withdraw a 100 µL aliquot from the "Stressed Sample" vial immediately after mixing (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours).

    • Immediately quench each aliquot by adding it to a vial containing 100 µL of 1.0 M HCl. Verify that the pH is near neutral. This step is crucial to stop the degradation reaction.[5]

    • Prepare a quenched T=0 sample from the "Control Sample" as well.

  • Sample Preparation for Analysis:

    • Take the 200 µL quenched aliquot and dilute it to a final concentration suitable for your HPLC method (e.g., 50 µg/mL) using the mobile phase as the diluent.

    • For example, to reach 50 µg/mL from a 0.5 mg/mL starting concentration, a 1-in-10 dilution is needed. The 200 µL quenched sample contains 50 µg of API. Dilute this to 1.0 mL with mobile phase.

    • Transfer the final diluted samples to autosampler vials for analysis.

Section 4: Data Interpretation & Potential Degradation Pathways

Effective interpretation of the analytical data is key to understanding the molecule's stability profile.

Hypothetical Degradation Data Summary

The table below illustrates how results could be presented to compare the impact of different stress conditions.

Condition IDBase Conc. (NaOH)Temperature (°C)Time (hours)% Degradation of Parent Compound
B-10.1 M6083.2%
B-21.0 M60811.5%
B-31.0 M80418.7%
B-41.0 M80835.1%

Data is for illustrative purposes only.

Potential Degradation Pathways Under Basic Hydrolysis

The following diagram illustrates the most probable degradation products that should be monitored during your analysis.

G parent 3-(2-Chloro-4-hydroxyphenyl) propanoic acid (Parent, C₉H₉ClO₃) MW ≈ 200.02 Da product1 3-(2,4-Dihydroxyphenyl) propanoic acid (Dechlorinated Product, C₉H₁₀O₄) MW ≈ 182.06 Da parent->product1  Nucleophilic Substitution  (+OH⁻, -Cl⁻)  (High Temp / High [Base]) product2 Oxidized/Polymeric Products (e.g., Quinones) (Colored, Complex Mixture) parent->product2  Oxidation  (Presence of O₂)  (More facile path)

Caption: Potential degradation pathways for the target molecule.

References

  • Chemcess. (2025). Propionic Acid: Properties, Reactions, Production And Uses.
  • Google Patents. (n.d.). EP0906901A2 - Process for producing propionic acid derivatives.
  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
  • National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem. Retrieved from [Link]

  • Chegg. (2021). Solved Ester Hydrolysis Synthesis of Propanoic Acid. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • MDPI. (2023). The Fate of Chlorophylls in Alkali-Treated Green Table Olives: A Review. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Pharmaguideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2008). Microbial Degradation of Chlorinated Phenols. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • MDPI. (2021). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational frequencies of its constituent functional groups. Through objective comparison with related molecules and supporting experimental data, we aim to provide a comprehensive resource for the structural elucidation of this and similar compounds.

The interpretation of an infrared spectrum is a cornerstone of chemical analysis, offering a rapid and non-destructive method to identify functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds.[1] For a multi-functional molecule like 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, its IR spectrum is a composite of absorptions from its carboxylic acid, phenol, and chloro-aromatic moieties. Understanding these individual contributions is key to a complete spectral assignment.

Deciphering the Spectrum: A Functional Group Approach

The infrared spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is best understood by dissecting it into the characteristic absorption regions of its primary functional groups.

1. The Carboxylic Acid Group (-COOH): A Dominant Signature

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an IR spectrum.[2][3]

  • O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹.[1][2][3][4][5][6] This significant broadening is a hallmark of the extensive intermolecular hydrogen bonding between carboxylic acid molecules, which form stable dimers.[1][4][5][6] This broad O-H band will likely overlap with the sharper C-H stretching vibrations.[4][5]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1760 and 1690 cm⁻¹.[1][2][4] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[2]

  • C-O Stretch and O-H Bend: The C-O stretching vibration is expected to appear as a medium to strong band in the 1320-1210 cm⁻¹ region.[4] Additionally, in-plane O-H bending can be observed in the 1440-1395 cm⁻¹ range, though it may be obscured by C-H bending bands.[4] A broader O-H out-of-plane bending vibration is also characteristic, appearing around 950-910 cm⁻¹.[4][7]

2. The Phenolic Hydroxyl Group (-OH): A Subtler Contributor

The phenolic -OH group also contributes to the O-H stretching region, but its appearance can differ from the carboxylic acid's.

  • O-H Stretch: Phenols typically exhibit a broad O-H stretching band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[8][9][10][11] In the spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, this will likely merge with the even broader carboxylic acid O-H stretch, contributing to the overall breadth of the absorption in this region.

  • C-O Stretch: The C-O stretching vibration for phenols is typically found around 1220 cm⁻¹, which is at a higher frequency than that of aliphatic alcohols.[9][10] This peak may overlap with the C-O stretch of the carboxylic acid.

3. The Substituted Aromatic Ring: A Fingerprint of Substitution

The chloro-substituted benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[12][13] These are often distinguishable from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[13]

  • Aromatic C=C Stretch: Medium to strong intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.[9][12][13]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H "oop" bands in the 900-675 cm⁻¹ region.[12][13] The specific positions of these bands are highly characteristic of the arrangement of substituents.

  • C-Cl Stretch: The carbon-chlorine stretching vibration for aromatic chlorides typically appears as a strong band in the 850-550 cm⁻¹ range.[12]

4. The Propanoic Acid Chain: The Aliphatic Backbone

  • Aliphatic C-H Stretch: Stretching vibrations for the CH₂ groups of the propanoic acid chain will result in sharp, medium-intensity absorptions in the 3000-2850 cm⁻¹ region.[14]

  • C-H Bending: Methylene (CH₂) scissoring and rocking vibrations are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[7]

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid and their associated vibrational modes that are detectable by IR spectroscopy.

Caption: Key functional groups and their characteristic IR vibrational frequencies.

Comparative Spectral Analysis

To highlight the unique spectral features of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, a comparison with structurally related compounds is invaluable.

Functional Group/Vibration3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Expected)3-(4-Hydroxyphenyl)propanoic acid (Reference)Propanoic Acid (Reference)[6][15][16][17][18]
Carboxylic O-H Stretch ~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)
Phenolic O-H Stretch ~3500-3200 cm⁻¹ (broad, merged)~3500-3200 cm⁻¹ (broad)N/A
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹N/A
Aliphatic C-H Stretch ~3000-2850 cm⁻¹~3000-2850 cm⁻¹~2975-2845 cm⁻¹
C=O Stretch ~1710 cm⁻¹~1710 cm⁻¹~1725-1700 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹N/A
C-O Stretch (Carboxylic) ~1320-1210 cm⁻¹~1320-1210 cm⁻¹~1320-1210 cm⁻¹
C-O Stretch (Phenolic) ~1220 cm⁻¹~1220 cm⁻¹N/A
C-Cl Stretch ~850-550 cm⁻¹N/AN/A

Data for reference compounds are based on typical values and may vary slightly based on experimental conditions.

This comparison illustrates that the presence of the C-Cl stretch is a key distinguishing feature for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid when compared to 3-(4-Hydroxyphenyl)propanoic acid. The overall spectral complexity is also greater in the aromatic compounds compared to the simple aliphatic propanoic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining the IR spectrum of solid samples.[19] The principle involves intimately mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet that is transparent to infrared radiation.[19][20]

Materials:

  • 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (sample)

  • FTIR grade Potassium Bromide (KBr), dried in an oven at ~100°C

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR spectrometer

Workflow Diagram:

G cluster_workflow KBr Pellet Preparation Workflow start Start grind_sample 1. Grind 1-2 mg of sample to a fine powder start->grind_sample add_kbr 2. Add ~100-200 mg of dry KBr grind_sample->add_kbr mix 3. Mix thoroughly and gently add_kbr->mix load_die 4. Load mixture into pellet die mix->load_die press 5. Apply 8-10 metric tons of pressure load_die->press hold 6. Hold pressure for 1-2 minutes press->hold release 7. Slowly release pressure hold->release eject 8. Carefully eject the transparent pellet release->eject analyze 9. Place pellet in spectrometer and acquire spectrum eject->analyze end End analyze->end

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation: In an agate mortar, grind 1-2 mg of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid to a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[21]

  • Mixing: Add approximately 100-200 mg of pre-dried, spectroscopic grade KBr to the mortar.[19] The sample concentration in KBr should be in the range of 0.2% to 1%.[21][22] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[19][22]

  • Die Loading: Transfer a portion of the mixture into the barrel of the pellet die, ensuring an even distribution over the anvil surface.

  • Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 metric tons.[20] It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, which can lead to a cloudy pellet.[20]

  • Pellet Formation: Maintain the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent disc.[20]

  • Pressure Release and Ejection: Slowly and carefully release the pressure from the press to prevent the pellet from cracking.[20] Disassemble the die and gently eject the pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness and Self-Validation: A high-quality KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, excessive sample concentration, or moisture contamination, which will result in a noisy and unreliable spectrum.[20][22] The presence of a broad absorption band around 3400 cm⁻¹ and a smaller one around 1640 cm⁻¹ is indicative of water contamination in the KBr.[20]

Conclusion

The infrared spectrum of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is rich with information, providing clear signatures for its carboxylic acid, phenolic, and chloro-aromatic functionalities. The very broad O-H stretch, the strong carbonyl absorption, and the characteristic aromatic and C-Cl bands collectively form a unique spectral fingerprint. By comparing this spectrum to those of related molecules and employing standardized experimental protocols, researchers can confidently perform structural verification and analysis. This guide serves as a foundational tool for professionals leveraging FTIR spectroscopy in their scientific endeavors.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek. Retrieved from [Link]

  • Tobias, D. (1958). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 38, 188-192. Retrieved from [Link]

  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). Quimica Organica. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). Bruker. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? (2017, December 1). Quora. Retrieved from [Link]

  • Rauf, M. A., Ikram, M., & Rauf, N. (2005). Infrared spectral studies of propanoic acid in various solvents. Journal of the Chemical Society of Pakistan, 27(4), 369-372. Retrieved from [Link]

  • Infrared spectral studies of propanoic acid in various solvents. (n.d.). Pure. Retrieved from [Link]

  • 3-(2-Hydroxyphenyl)propanoate. (n.d.). KEGG COMPOUND. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • 3-(3-Hydroxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach to risk assessment and control. This guide provides essential, immediate safety and logistical information for handling 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that robust protective measures are an integral part of your experimental workflow.

Hazard Identification: An Evidence-Based Assessment

The primary anticipated hazards are:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon direct contact[3][4].

  • Serious Eye Damage/Eye Irritation (Category 2) : Poses a significant risk of causing serious eye irritation[2][3].

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system : The dust may cause respiratory irritation[3][4].

This compound is typically supplied as a solid, off-white powder, meaning that dust generation during handling is a primary route of exposure[4][5].

Core PPE Directive: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task[6][7][8]. Based on the identified hazards of irritation to the skin, eyes, and respiratory tract, the following multi-layered PPE strategy is required. This serves as the last line of defense after engineering controls (e.g., fume hoods) and administrative controls have been implemented[7].

Protection Area Required PPE Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[9]Mandatory. The compound is classified as a serious eye irritant.[2][3] Goggles provide a 360-degree seal to protect against airborne powder and accidental splashes.[8][9]
Face shield (worn over goggles).Required for splash-risk operations. When handling bulk quantities or preparing solutions, a face shield provides a secondary barrier protecting the entire face from splashes of corrosive or irritating liquids.[8][10][11]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Mandatory. The compound is a skin irritant.[3][4] Nitrile gloves offer good resistance to a range of chemicals and are a standard in laboratory settings.[12] Always inspect gloves for tears or punctures before use.[13]
Body Protection Fully-buttoned laboratory coat.Mandatory. A lab coat protects skin and personal clothing from contamination by dust or splashes.[8][9][14]
Chemical-resistant apron (worn over lab coat).Recommended for splash-risk operations. Provides an additional layer of protection when handling larger volumes of solutions.[15][16]
Foot Protection Closed-toe shoes.Mandatory. Protects feet from spills and dropped objects.[8][9]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required when engineering controls are insufficient. If weighing or handling the powder outside of a certified chemical fume hood or ventilated enclosure where dust may become airborne, a respirator is necessary to prevent respiratory tract irritation.[8][12][14]

Operational & Disposal Plan: A Step-by-Step Procedural Guide

A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical handling process, from preparation to disposal.

Experimental Protocol: PPE Donning & Doffing

A. Donning Sequence (Putting On PPE):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the laboratory coat, ensuring it is fully buttoned. If required, place a chemical-resistant apron over the coat.

  • Respiratory Protection: If the risk assessment indicates a need, perform a seal check and don your NIOSH-approved respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

  • Hand Protection: Don the final layer, your chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.

B. Doffing Sequence (Removing PPE): The goal is to prevent self-contamination.

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash and dry hands.

  • Face Shield/Apron: Remove the face shield (if used) and apron (if used) by touching only the straps or ties.

  • Goggles: Remove goggles from the back of the head forward.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your clothing.

  • Respirator: Remove the respirator from behind the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Selection & Decontamination Workflow

The following diagram outlines the critical decision-making and procedural flow for ensuring safety when handling 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Post-Handling Phase start Start: Task Analysis Weighing solid or preparing solution? assess Hazard Assessment Review SDS of analogous compounds Hazards: Skin, Eye, Respiratory Irritant start:f1->assess:f0 Always controls Engineering Controls Use certified chemical fume hood? assess:f2->controls:f0 ppe_select PPE Selection Goggles, Nitrile Gloves, Lab Coat (Minimum) Add Respirator if no hood Add Face Shield/Apron for splash risk controls:f1->ppe_select:f2 No controls:f1->ppe_select:f1 Yes don Don PPE (Correct Sequence) ppe_select->don handle Handle Chemical don->handle doff Doff PPE (Correct Sequence) handle->doff dispose Dispose of contaminated PPE & chemical waste per institutional guidelines doff->dispose wash Wash Hands Thoroughly dispose->wash end End wash->end

Caption: PPE Selection and Decontamination Workflow.

Disposal Plan
  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable items must be placed in a designated, sealed waste container. Follow your institution's guidelines for hazardous chemical waste disposal[2].

  • Chemical Waste: Dispose of unused 3-(2-Chloro-4-hydroxyphenyl)propanoic acid and its solutions in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical. Ensure that emergency eyewash stations and safety showers are accessible and tested regularly[10][14][15].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[3][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

By integrating these expert-validated protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research and development objectives.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health & Safety.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
  • Formaspace. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • PubChem. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Fisher Scientific. (2015, February 6). SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid.
  • CPAchem. (2023, February 15). Safety data sheet according to 1907/2006/EC, Article 31 - 3-(3-hydroxyphenyl)propanoic acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet MSDS / SDS - 3-(2-HYDROXYPHENYL)PROPIONIC ACID.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98%.
  • Thermo Fisher Scientific. (2015, February 6). SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.